N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c22-18-10-16(19(28)26-11-14-5-2-1-3-6-14)13-27(20(18)29)12-15-7-4-8-17(9-15)21(23,24)25/h1-10,13H,11-12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQDJLGNNKBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group could suggest potential interactions with electrophilic sites on target proteins.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been involved in various biochemical pathways, including those related to inflammation and pain.
Biological Activity
N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C21H13ClF6N2O2, with a molecular weight of approximately 474.78 g/mol. The compound features a pyridine ring substituted with various functional groups, which may contribute to its biological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H13ClF6N2O2 |
| Molecular Weight | 474.78 g/mol |
| Melting Point | Not available |
| Boiling Point | Predicted 529.8 °C |
| Density | Predicted 1.51 g/cm³ |
| pKa | Predicted 13.07 |
Anticancer Activity
Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For example, studies on related pyridine derivatives have shown promising in vitro activity against various cancer cell lines, including breast and liver cancer cells . The presence of the trifluoromethyl group is believed to enhance the potency of these compounds by improving their interaction with biological targets.
Case Study: Anticancer Efficacy
In a recent study, a series of pyridine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. The results demonstrated that compounds with the trifluoromethyl substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Specifically, one derivative showed an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Interference with Signal Transduction : The compound may disrupt signaling pathways that are essential for tumor growth and survival.
Antimicrobial Activity
Beyond anticancer properties, some studies suggest potential antimicrobial effects. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating that the biological profile of this compound may extend beyond oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Chlorine Substitution : May play a role in increasing the compound's reactivity and interaction with target proteins .
Table 2: SAR Insights
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases potency |
| Chlorine Atom | Enhances reactivity |
| Benzyl Group | Improves binding affinity |
Scientific Research Applications
Pharmacological Properties
This compound exhibits several pharmacological activities, including:
- Anticancer Activity : Research has indicated that N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide demonstrates significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against a range of bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the microbes.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridine Core : The initial step involves synthesizing the pyridine ring through cyclization reactions.
- Chlorination and Benzylation : Subsequent reactions introduce the chloro and benzyl groups, enhancing the compound's biological activity.
- Trifluoromethylation : The introduction of trifluoromethyl groups is crucial for improving the lipophilicity and bioavailability of the compound.
These synthetic pathways not only yield the desired compound but also allow for the creation of various derivatives that may exhibit enhanced pharmacological properties.
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of this compound's anticancer properties against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study suggested that this compound could be a promising candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results revealed that it inhibited bacterial growth effectively at minimal inhibitory concentrations comparable to existing antibiotics. This finding supports its potential use in treating bacterial infections, especially those resistant to conventional therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings :
Substituent Effects on Lipophilicity :
- The trifluoromethyl group in the target compound and CAS 338977-82-5 increases logP values compared to chlorine-substituted analogs (e.g., CAS 339024-51-0 ), suggesting improved membrane permeability.
- Methoxy groups (CAS 338977-35-8 ) reduce lipophilicity but enhance aqueous solubility.
Structural Diversity :
- The piperazine-carboxamide derivative (CAS 866137-49-7 ) diverges significantly from the pyridine-3-carboxamide scaffold, likely altering pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
